3-Methyl-1-(2-(thiophen-3-yl)acetyl)pyrrolidine-3-carboxylic acid
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Overview
Description
3-Methyl-1-(2-(thiophen-3-yl)acetyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a thiophene group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-(thiophen-3-yl)acetyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines. The thiophene group can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and the Friedel-Crafts acylation, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-(thiophen-3-yl)acetyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-Methyl-1-(2-(thiophen-3-yl)acetyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-(thiophen-3-yl)acetyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiophene ring can interact with biological membranes, affecting their properties and functions .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-acetylthiophene and 3-thiophenecarboxylic acid share structural similarities.
Pyrrolidine derivatives: Compounds such as 1-methylpyrrolidine and 3-carboxypyrrolidine are structurally related.
Uniqueness
3-Methyl-1-(2-(thiophen-3-yl)acetyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the thiophene and pyrrolidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO3S |
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Molecular Weight |
253.32 g/mol |
IUPAC Name |
3-methyl-1-(2-thiophen-3-ylacetyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3S/c1-12(11(15)16)3-4-13(8-12)10(14)6-9-2-5-17-7-9/h2,5,7H,3-4,6,8H2,1H3,(H,15,16) |
InChI Key |
SFEPYZMYDUUAMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C(=O)CC2=CSC=C2)C(=O)O |
Origin of Product |
United States |
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